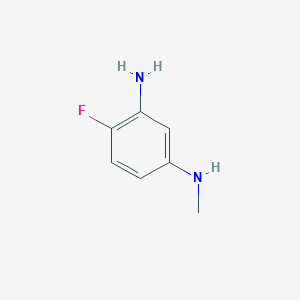

4-Fluoro-N1-methylbenzene-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-N1-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the N1-position of the 1,3-diamine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N1-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes:

Reduction: Conversion of the nitro group to an amine group.

Fluorination: Introduction of the fluorine atom at the desired position.

Methylation: Addition of a methyl group to the amine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-N1-methylbenzene-1,3-diamine can undergo various chemical reactions, including:

Oxidation: Conversion of the amine groups to nitro groups or other oxidized forms.

Reduction: Reduction of nitro groups back to amines.

Substitution: Electrophilic aromatic substitution reactions where the fluorine or amine groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzene derivatives.

Applications De Recherche Scientifique

4-Fluoro-N1-methylbenzene-1,3-diamine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural features.

Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Fluoro-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the amine groups can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and other applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-N1-methylbenzene-1,2-diamine: Similar structure but with the amine groups at different positions.

4-Fluoro-N1-methylbenzene-1,4-diamine: Another isomer with different positioning of the amine groups.

3-Fluoro-N1-methylbenzene-1,2-diamine: A compound with the fluorine atom at a different position.

Uniqueness

4-Fluoro-N1-methylbenzene-1,3-diamine is unique due to the specific positioning of the fluorine and amine groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific binding or reactivity is required.

Activité Biologique

4-Fluoro-N1-methylbenzene-1,3-diamine, also known as 4-fluoro-1,3-benzenediamine, is an aromatic amine characterized by a fluorine atom and a methyl group attached to a benzene ring containing two amine substituents. Its molecular formula is C7H9FN2, with a molecular weight of approximately 140.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

The unique combination of substituents on the benzene ring enhances the compound's chemical reactivity and biological properties. The presence of fluorine is known to influence the pharmacokinetics and pharmacodynamics of compounds, often enhancing their binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | This compound |

| Chemical Classification | Aromatic amines |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Its mechanism of action typically involves binding to proteins or enzymes that modulate physiological responses, potentially leading to anti-inflammatory and anticancer effects.

Potential Biological Activities

- Anti-inflammatory Properties : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer Properties : Preliminary investigations indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further pharmacological evaluation.

Research Findings

A number of studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against cancer cells while showing low toxicity towards normal human cells. For instance, a study on Trypanosoma brucei indicated promising anti-parasitic activity with low intrinsic clearance rates in mouse models .

- Structure-Activity Relationship (SAR) : The introduction of fluorine in similar compounds has been shown to enhance biological activity. A comparative analysis with structurally similar compounds revealed that variations in substituent positions significantly affect their efficacy .

-

Case Studies :

- A focused kinase inhibitor library screen identified several promising candidates related to this compound that exhibited potent activity against specific kinases involved in cancer progression .

- In another study, modifications to the benzyl group of related compounds resulted in varying degrees of activity against cancer cell lines, illustrating the importance of structural nuances in determining biological efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N1-Methylbenzene-1,2-diamine | Structure | Two amines at different positions on the benzene ring. |

| N1-Methylbenzene-1,4-diamine | Structure | Methyl group at para position; different reactivity profile compared to 4-fluoro variant. |

| 4-Chloro-N1-methylbenzene-1,3-diamine | Structure | Chlorine replaces fluorine; may exhibit different biological activities due to electronegativity differences. |

Propriétés

Formule moléculaire |

C7H9FN2 |

|---|---|

Poids moléculaire |

140.16 g/mol |

Nom IUPAC |

4-fluoro-1-N-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C7H9FN2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 |

Clé InChI |

FWSKNYTVPHAGGB-UHFFFAOYSA-N |

SMILES canonique |

CNC1=CC(=C(C=C1)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.